molecular formula C6H4Cl3N B1582215 2,3,6-Trichloroaniline CAS No. 88963-39-7

2,3,6-Trichloroaniline

Cat. No. B1582215
CAS RN: 88963-39-7
M. Wt: 196.5 g/mol
InChI Key: ZJMMPUVJZQBMEM-UHFFFAOYSA-N
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Description

2,3,6-Trichloroaniline is a chemical compound with the CAS Number: 88963-39-7. It has a molecular weight of 196.46 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4Cl3N/c7-3-1-2-4 (8)6 (10)5 (3)9/h1-2H,10H2 . The ChemSpider ID for this compound is 160753 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is recommended to be stored in a refrigerator and kept in a dark place under an inert atmosphere .

Scientific Research Applications

Bioremediation Potential

Chloroaniline compounds, including variants like 2,3,6-Trichloroaniline, are prominent in the contamination of aquatic and terrestrial environments. Research by Kuhn and Suflita (1989) demonstrated that chloroanilines can undergo biological dehalogenation in polluted aquifers under methanogenic conditions. This process involves sequential replacement of halogens with protons, catalyzed by microorganisms, suggesting potential bioremediation applications for environments contaminated with such chemicals (Kuhn & Suflita, 1989).

Electrochemical Oxidation

A study by Kádár et al. (2001) investigated the electrochemical oxidation of chloroanilines, including 2,4,6-trichloroaniline, in acetonitrile solution. The results indicated that in cases like 4-chloro- and 2,4-dichloroanilines, the substituent in the para position could be eliminated and oxidized to chlorine during the electrochemical process. This study suggests potential for electrochemical methods in the processing or degradation of chloroaniline compounds (Kádár et al., 2001).

Spectroscopic Analysis and Nonlinear Optical Properties

Spectroscopic studies like the one conducted by Govindarajan et al. (2012) on 2,4,5-trichloroaniline (similar to this compound) provide insights into the molecular structure and vibrational spectra of such compounds. They used Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy, alongside theoretical calculations, to understand the molecular structure. Such studies are crucial in understanding the physical and chemical properties of chloroanilines and their potential applications in various fields including material sciences (Govindarajan et al., 2012).

Hydrogen Bonding and Electro-Optical Parameters

Research by Borisenko and Grishanova (1990) on chloroanilines, including 2,4,6-trichloroaniline, explored the spectral manifestations of hydrogen bonding and electro-optical parameters. This kind of research contributes to a deeper understanding of the molecular interactions and properties of chloroanilines, which could be relevant in developing advanced materials and sensors (Borisenko & Grishanova, 1990).

Photodegradation in Environmental Media

Hwang et al. (1985) investigated the degradation of 2,4,5-trichloroaniline in a freshwater lake. They found that photochemical processes played a significant role in the mineralization of trichloroaniline. Studies like this are important for understanding the environmental fate of chloroaniline compounds and developing strategies for their removal or degradation in natural water bodies (Hwang et al., 1985).

Safety and Hazards

2,3,6-Trichloroaniline is classified under the GHS07 hazard class. The associated hazard statements are H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with the skin and eyes and ensuring adequate ventilation .

properties

IUPAC Name

2,3,6-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMMPUVJZQBMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237437
Record name Benzamine, 2,3,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65510-46-5, 88963-39-7
Record name Benzenamine, 2,3,6-trichloro-, labeled with carbon-14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65510-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamine, 2,3,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamine, 2,3,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2,3,6-trichloroaniline described in the second research paper?

A1: While the second research paper doesn't provide specific details about the synthesis of this compound, its title highlights the compound's significance as an intermediate in producing a 3-chloro analog of clonidine with potentially superior hypotensive (blood pressure-lowering) potency []. This suggests that this compound plays a crucial role in synthesizing pharmaceuticals with potential therapeutic benefits.

Q2: The first research paper explores the synthesis of various chlorinated anilines, including this compound. What was the purpose of labeling these compounds with carbon-14?

A2: The first research paper aimed to synthesize various [¹⁴C]-labeled polychlorinated biphenyls (PCBs) using [¹⁴C]-labeled anilines, including this compound, as precursors []. The researchers used [¹⁴C]-labeled aniline hydrogen sulphate as a starting material and introduced the radioactive carbon-14 label early in the synthesis process. This labeling strategy allowed them to track the fate and distribution of these compounds in environmental and biological systems, which is essential for understanding their potential risks and developing effective remediation strategies. []

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